3-Methylhexanal

Catalog No.
S584048
CAS No.
19269-28-4
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylhexanal

CAS Number

19269-28-4

Product Name

3-Methylhexanal

IUPAC Name

3-methylhexanal

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h6-7H,3-5H2,1-2H3

InChI Key

ZSJUABCTGCNBPF-UHFFFAOYSA-N

SMILES

CCCC(C)CC=O

Solubility

Very slightly soluble in water; soluble in pentane and diethyl ether
Soluble (in ethanol)

Canonical SMILES

CCCC(C)CC=O

Analytical Standard:

One of the primary applications of 3-Methylhexanal in scientific research is as an analytical standard. Its known properties and readily identifiable characteristics make it valuable for quantifying its presence in various samples using specific techniques like gas chromatography (GC) and other chromatography methods []. This allows researchers to:

  • Measure levels of 3-Methylhexanal: in biological samples, such as blood or urine, to understand its involvement in metabolic pathways or potential exposure scenarios.
  • Identify and quantify 3-Methylhexanal in food products: to ensure quality control and compliance with safety regulations [].
  • Analyze the presence of 3-Methylhexanal in environmental samples: like air or water, to understand its potential environmental impact.

Research on Chemical Reactions:

-Methylhexanal can also be used as a model compound in studies investigating various chemical reactions. Its well-defined structure and reactivity make it suitable for:

  • Studying the behavior of alkanes: which are a class of hydrocarbons with similar structures, in various reaction conditions, such as hydrocarboxylation or oxygenation [].
  • Investigating the catalytic activity of different materials: by observing their ability to convert 3-Methylhexanal into specific products under controlled conditions [].

Other Potential Applications:

While less explored, there is ongoing research on the potential use of 3-Methylhexanal in other areas of scientific research, such as:

  • Development of novel materials: with specific functionalities by incorporating 3-Methylhexanal into their structure.
  • Studies on the interaction of 3-Methylhexanal with biological systems: to understand its potential biological effects.

3-Methylhexanal is characterized by its branched structure, which influences its physical and chemical properties. The presence of the aldehyde group (C=O) contributes to its reactivity, making it a subject of interest in organic chemistry. It is primarily identified as an analytical standard in scientific research, particularly in chromatography techniques due to its well-defined characteristics .

  • Oxidation: In the presence of oxidizing agents, 3-Methylhexanal can be converted into 3-Methylhexanoic acid. This reaction exemplifies the typical behavior of aldehydes, which can be further oxidized to carboxylic acids.
  • Reduction: The aldehyde can be reduced to form 3-Methylhexanol using reducing agents such as sodium borohydride. This transformation highlights the versatility of aldehydes in synthetic organic chemistry.
  • Aldol Condensation: 3-Methylhexanal can participate in aldol condensation reactions with other carbonyl compounds, yielding β-hydroxyaldehydes or aldol products depending on the reaction conditions and reactants involved.

Research on the biological activity of 3-Methylhexanal is limited but indicates potential roles in various biochemical processes. Its structure suggests that it may interact with biological membranes due to its hydrophobic and polar characteristics. Some studies have explored its possible formation through the oxidation of branched-chain fatty acids, hinting at a metabolic pathway involving this compound .

Several methods can be employed to synthesize 3-Methylhexanal:

  • Oxidation of Alcohols: It can be synthesized by oxidizing 3-Methylhexanol using oxidizing agents.
  • Aldol Reactions: The compound can also be produced through aldol condensation followed by dehydration reactions involving appropriate carbonyl precursors.
  • Isomerization: Certain branched hydrocarbons may undergo rearrangement to yield 3-Methylhexanal under specific conditions .

3-Methylhexanal has several applications:

  • Analytical Standard: It is widely used as an analytical standard in gas chromatography and other chromatographic methods for quantifying its presence in various samples.
  • Model Compound: Due to its defined structure, it serves as a model compound in studies investigating

Several compounds share structural similarities with 3-Methylhexanal. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
HexanalC6H12OStraight-chain aldehyde, less branched
2-MethylhexanalC7H14OMethyl group at the second carbon
3-HexenalC6H10OUnsaturated aldehyde
3-MethylpentanalC6H12OOne carbon shorter than 3-Methylhexanal

Uniqueness:

  • The presence of the methyl group at the third carbon distinguishes 3-Methylhexanal from other similar compounds, influencing both its physical properties and reactivity.
  • Its branched structure may affect how it interacts with various biological systems compared to straight-chain or differently branched aldehydes.

3-Methylhexanal belongs to the broader family of aliphatic aldehydes, which have been extensively studied in organic chemistry since the early 20th century. While documentation on the specific historical development of 3-methylhexanal is limited in the literature, its relevance has grown significantly with the advancement of analytical techniques, particularly gas chromatography, which enabled better identification and quantification of medium-chain aldehydes in various matrices.

The compound has gained increasing attention in flavor chemistry research, where it was identified as a component in the volatile fraction of various foods. Its role in food chemistry has evolved from being merely identified as a flavor constituent to becoming an important analytical standard for quality control and flavor research, as evidenced by its inclusion in standardized flavor databases and its assignment of a FEMA number (4261), which designates approved flavor ingredients.

Significance in Organic Chemistry Research

In organic chemistry, 3-methylhexanal serves as an important model compound for studying aldehyde reactivity and structural effects on chemical properties. The presence of a methyl branch at the C3 position creates a chiral center, making it valuable for studying stereochemical aspects of organic reactions. This structural characteristic distinguishes it from linear aldehydes and influences its physical properties and reactivity patterns.

The compound's well-defined structure makes it useful for:

  • Studying aldehyde oxidation mechanisms
  • Investigating reduction pathways to corresponding alcohols
  • Examining carbon-carbon bond formation reactions (e.g., aldol condensations)
  • Serving as a reference compound in chromatographic analyses

As an analytical standard, 3-methylhexanal facilitates the quantification of this compound in biological samples, plant materials, and food products, enabling researchers to establish correlations between its concentration and various sensory or biological effects.

Current Research Trends and Academic Focus

Recent research involving 3-methylhexanal has primarily focused on several key areas:

Flavor Chemistry and Food Science

3-Methylhexanal has attracted significant attention in food science, particularly in studies investigating flavor components and off-flavors in food products. One prominent research area involves its role in the characteristic beany flavor of soybean products. Studies have explored enzymatic approaches to eliminate or modify these flavors, with aldehyde dehydrogenase being investigated as a potential enzyme to convert aldehydes like 3-methylhexanal into their corresponding acids, thereby reducing undesirable flavor notes.

The compound's green, fruity, and fatty odor profile (with 91.14%, 79.06%, and 64.9% characteristic strengths, respectively) makes it particularly relevant in flavor research, where understanding the contribution of individual compounds to overall sensory perception is crucial.

Analytical Chemistry Applications

In analytical chemistry, 3-methylhexanal serves as a reference standard for method development and validation. Its use extends to:

  • Gas chromatography method development
  • Mass spectrometry fragmentation pattern studies
  • Development of solid-phase microextraction (SPME) techniques for volatile analysis

Chemical Ontology Classification and Nomenclature Studies

3-Methylhexanal occupies a specific position in chemical ontology classification systems. According to standardized chemical taxonomies, it is classified as follows:

Classification LevelCategory
KingdomOrganic compounds
Super ClassOrganic oxygen compounds
ClassOrganooxygen compounds
Sub ClassCarbonyl compounds
Direct ParentMedium-chain aldehydes

This hierarchical classification places 3-methylhexanal within the context of related compounds and helps researchers understand its relationship to other chemical entities. The compound has several synonyms and identifiers in chemical databases:

Name TypeIdentifier
IUPAC Name3-Methylhexanal
Systematic NameHexanal, 3-methyl-
CAS Registry Number19269-28-4
InChI KeyZSJUABCTGCNBPF-UHFFFAOYSA-N
FEMA Number4261
EINECS606-279-0

The compound's nomenclature follows standard IUPAC rules, with the name indicating a hexanal backbone with a methyl substituent at the third carbon position. This systematic approach to naming facilitates clear communication in scientific literature and ensures consistent identification across different research contexts.

Interdisciplinary Research Applications and Implications

3-Methylhexanal's applications span multiple scientific disciplines, demonstrating its versatility as a research compound:

Food Science and Technology

In food science, 3-methylhexanal is significant for:

  • Flavor profile analysis in various food products
  • Quality control in food manufacturing
  • Understanding off-flavor development during storage
  • Enzyme-mediated flavor modification studies

Research by Chiba et al. demonstrated that medium-chain aldehydes, including compounds like 3-methylhexanal, contribute to the green beany flavor in soybean products. Their work showed that enzymatic treatment with aldehyde dehydrogenase could potentially eliminate these flavor notes, suggesting practical applications in food processing.

Metabolomics and Biological Systems Research

As a metabolite detected in biological systems, 3-methylhexanal may have implications for metabolomic studies. The Human Metabolome Database (HMDB) classifies it as "detected but not quantified," indicating its presence in biological samples without established reference ranges. This presents opportunities for research into its:

  • Role in metabolic pathways
  • Potential as a biomarker for physiological or pathological processes
  • Interactions with biological systems

Environmental Chemistry

The physical and chemical properties of 3-methylhexanal, including its vapor pressure and water solubility characteristics, make it relevant for environmental chemistry research, particularly in:

  • Atmospheric chemistry studies
  • Environmental fate and transport modeling
  • Air quality research in indoor and outdoor settings

Physical Description

Colourless to pale yellow clear liquid; Sweet green aroma

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

114.104465066 g/mol

Monoisotopic Mass

114.104465066 g/mol

Heavy Atom Count

8

Density

0.800-0.805

UNII

XUF7U8UTGI

GHS Hazard Statements

Aggregated GHS information provided by 1412 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19269-28-4

Wikipedia

3-methylhexanal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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